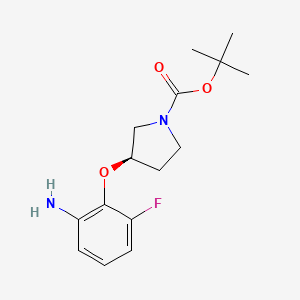

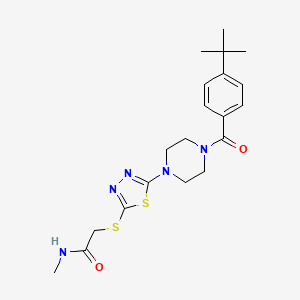

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a pyrrolidine ring, a common motif in drug molecules, and a fluorinated aromatic moiety which can enhance the binding affinity and metabolic stability of pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves the use of tert-butyl esters as protecting groups for carboxylic acids, as seen in the synthesis of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, which can react with singlet oxygen to yield various pyrrole derivatives . Additionally, the synthesis of enantiomerically pure compounds, such as the conversion of N-CBZ-3-fluoropyrrolidine-3-methanol to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, involves chiral HPLC, vibrational circular dichroism, and chemical synthesis steps . These methods could potentially be adapted for the synthesis of "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate."

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography can provide detailed information about the crystal and molecular structure, including the presence of intramolecular hydrogen bonds that stabilize the molecule . These techniques would be essential for confirming the structure of "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate."

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, tert-butyl esters can be involved in reactions with singlet oxygen to form peroxidic intermediates that can further react with nucleophiles . The presence of an amino group in the compound suggests potential for coupling reactions, such as forming Schiff bases, as seen with other amino-substituted compounds . The fluorine atom could also influence the reactivity of the aromatic ring, potentially affecting electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the pyrrolidine ring and the aromatic moiety. The tert-butyl group is known to impart steric bulk, which can affect the overall molecular conformation and reactivity . The fluorine atom is a small but highly electronegative substituent that can affect the acidity of adjacent functional groups and the compound's overall dipole moment. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Medicinal Chemistry Applications Pyrrolidine derivatives, including those with tert-butyl groups, are prominently featured in drug discovery and development. For instance, pyrrolidine cores have been utilized in the design and synthesis of influenza neuraminidase inhibitors, showcasing their relevance in antiviral research (Wang et al., 2001). Such studies underscore the potential of pyrrolidine derivatives in addressing viral diseases by inhibiting key viral enzymes.

Material Science and Organic Synthesis Compounds with tert-butyl groups and pyrrolidine structures have been explored for their synthetic utility and properties in material science. For example, the synthesis and characterization of derivatives have been detailed, providing a foundation for the development of novel materials and chemical entities (Çolak et al., 2021). These studies contribute to the understanding of the chemical and physical properties of such compounds, paving the way for their application in diverse fields.

Catalysis and Synthetic Methodologies Pyrrolidine derivatives, including those bearing tert-butyl groups, are also significant in catalysis and synthetic methodologies. They have been used as intermediates in asymmetric syntheses and as catalysts or substrates in various organic reactions (Koskinen et al., 2005). The development of such synthetic approaches enables the creation of enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNHEXZFENDFQN-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)

![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2506145.png)